Usaramine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Practically insoluble in ether.

In water, 3.08X10+4 mg/L @ 25 °C /Estimated/

Synonyms

Canonical SMILES

Isomeric SMILES

Biological Activity and Toxicity

Usaramine exhibits dual bioactivity, possessing both toxic and potential therapeutic effects as highlighted in the table below:

| Activity Type | Description | Key Findings |

|---|---|---|

| Antibiofilm Activity | Against Staphylococcus epidermidis [1] [2] | Reduces biofilm formation by >50% without bactericidal action [1] [2] |

| Hepatotoxicity | Primary acute toxicity; genotoxicity, pneumotoxicity [3] [4] | Known as a hepatotoxic PA; found in plants linked to liver injury [3] [4] |

| Cytotoxicity | In vitro cell-based assays [1] | IC₅₀ of 120 μg/mL in human A204 cells (soft agar assay) [1] |

Quantitative Pharmacokinetics and Sex Differences

A sensitive LC-MS/MS method was developed to study the pharmacokinetics of this compound (URM) and its N-oxide metabolite (UNO) in rats, revealing significant sex-dependent differences [3].

| Parameter | Male Rats | Female Rats |

|---|---|---|

| Administration: Intravenous (1 mg/kg) | ||

| ∙ URM AUC₀–t (ng/mL×h) | 363 ± 65 | 744 ± 122 |

| ∙ UNO AUC₀–t (ng/mL×h) | 172 ± 32 | 30.7 ± 7.4 |

| ∙ URM Clearance (L/h/kg) | 2.77 ± 0.50 | 1.35 ± 0.19 |

| Administration: Oral (10 mg/kg) | ||

| ∙ URM AUC₀–t (ng/mL×h) | 1,960 ± 208 | 6,073 ± 488 |

| ∙ UNO AUC₀–t (ng/mL×h) | 1,637 ± 246 | 300 ± 62 |

| ∙ Oral Bioavailability | 54.0% | 81.7% |

These findings indicate that female rats have a significantly higher systemic exposure to URM and a lower capacity to metabolize it to UNO compared to male rats [3]. This sex-dependent handling of the compound is a critical consideration for toxicological risk assessment.

Experimental Protocols

For researchers, here are the key methodologies from the validated LC-MS/MS bioanalytical assay for quantifying this compound and its metabolite [3].

Sample Preparation

- A 10 μL aliquot of rat plasma is mixed with 10 μL of the internal standard (IS) working solution (100 ng/mL of Senecionine) in a 96-well plate [3].

- Proteins are precipitated by adding 90 μL of acetonitrile/methanol (1/1, v/v) [3].

- The mixture is vortexed for 5 minutes, then centrifuged for 5 minutes at 4,000 rpm [3].

- A 40 μL aliquot of the supernatant is transferred for analysis, with an injection volume of 1 μL [3].

LC-MS/MS Conditions

- Chromatography: Waters UPLC BEH C18 column (50 × 2.1 mm, 1.7 μm), maintained at 45°C [3].

- Mobile Phase: A) 0.1% formic acid with 5 mM ammonium acetate in water; B) 0.1% formic acid in acetonitrile/methanol (9/1, v/v) [3].

- Gradient Elution: 10% B to 60% B (0.2-1.0 min), 60% B to 95% B (1.0-1.1 min), hold at 95% B (1.1-1.5 min), re-equilibration (1.5-2.0 min). Flow rate: 0.5 mL/min [3].

- Mass Spectrometry: Positive ESI mode; MRM transitions: m/z 352.1→120.0 (URM), 368.1→120.0 (UNO), 336.1→120.1 (IS, Senecionine) [3].

Natural Sources and Occurrence

This compound is a natural product found in various plant species, contributing to human exposure risk through contaminated food and herbal products.

- Primary Plant Sources: Isolated from seeds of Crotalaria species (e.g., C. pallida, C. usaramoensis) and is also found in Gynura divaricata and Senecio species [3] [1] [2].

- Contamination in Products: PAs like this compound have been detected in herbal teas, food supplements, honey, and milk, representing a significant concern for food safety [3].

Diagram of Metabolic Pathway and Observed Sex Differences

The following diagram illustrates the metabolic pathway of this compound and the key sex-dependent pharmacokinetic differences observed in rats:

This diagram shows the metabolic conversion of this compound to its N-oxide and the subsequent divergent pharmacokinetic profiles observed between male and female rats.

Conclusion and Research Implications

This compound is a chemically defined pyrrolizidine alkaloid with documented toxicological risks and specific biological activities. Key research implications include:

- Toxicology and Safety: The significant sex-dependent differences in pharmacokinetics highlight a crucial factor in toxicity risk assessment [3].

- Therapeutic Potential: Its antibiofilm activity presents an interesting lead for non-biocidal anti-infective strategies, though the therapeutic window needs careful evaluation [1] [2].

- Analytical Chemistry: The validated LC-MS/MS method provides a robust tool for further investigating the fate and exposure of this compound in various matrices [3].

References

- 1. This compound | Antibiofilm Formation [medchemexpress.com]

- 2. | Bacterial | CAS 15503-87-4 | Buy this compound from... This compound [invivochem.com]

- 3. Quantification of this compound and its N-Oxide Metabolite in ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CAS:15503-87-4 | Alkaloids | High Purity [biocrick.com]

Technical Overview of Gynura divaricata and Usaramine: Phytochemistry, Toxicity, and Therapeutic Potential

Introduction and Botanical Profile

Gynura divaricata (L.) DC., commonly known as "Bai Bei San Qi" in China, is a perennial herb that has gained significant attention in both traditional medicine and scientific research due to its dual nature as both a medicinal plant and a potential toxicological concern [1]. This plant belongs to the genus Gynura Cass. and typically grows to heights of 0.3-1 meters, though it can occasionally reach up to 2 meters under optimal conditions [2]. The plant features distinctive morphological characteristics including petioles that are pubescent with base usually bearing pseudo-stipules, fleshy leaf blades measuring 3.5-13(-23) × 1.2-5(-6.5) cm, and both surfaces of the leaves are densely pubescent [2]. The flowering capitula have a diameter of 1.5-2 cm, with 3-5 heads arranged in corymbs that erect at anthesis, exhibiting orange-yellow corolla tubes that broaden abruptly near the summit [2].

Gynura divaricata has been approved by the China State Food and Drug Administration as a new resource food in 2010, reflecting its established history of use as both a medicinal agent and a functional food [3] [1]. The plant is cultivated extensively throughout southern China, with optimal growth occurring at temperatures between 20-30°C in sunny locations with soil rich in organic matter and good drainage [1]. The regeneration capacity of Gynura divaricata is remarkably strong, allowing for multiple harvests following a single cultivation, with the best period for seeding and transplantation being from April to September [1]. In traditional medicine practices, various parts of the plant including the roots, stems, and leaves are utilized for treating diverse conditions such as bronchitis, pulmonary tuberculosis, diabetes, rheumatism, and inflammation [1].

Comprehensive Chemical Constituents

The chemical profile of Gynura divaricata is characterized by a diverse array of bioactive compounds, with the most significant being pyrrolizidine alkaloids (PAs) - particularly usaramine and integerrimine - which are responsible for the plant's documented hepatotoxicity [2] [1]. These toxic alkaloids belong to a class of compounds known to be widespread in nature, occurring in over 150 plant species across nearly 70 genera [1]. Beyond these toxic constituents, Gynura divaricata contains numerous other compounds that contribute to its pharmacological activities, including flavonoids, phenolic acids, terpenoids, polysaccharides, and various other phytochemicals [1].

Table 1: Bioactive Compounds Identified in Gynura divaricata

| Compound Class | Specific Compounds | Concentration/Percentage | Significance |

|---|---|---|---|

| Toxic Pyrrolizidine Alkaloids | This compound, Integerrimine | Not quantified in plant material | Hepatotoxic constituents [2] [1] |

| Caffeoylquinic Acids | Chlorogenic acid, 3,4-dicaffeoylquinic acid, 3,5-dicaffeoylquinic acid, 4,5-dicaffeoylquinic acid | ~2.37% in GD powder (highest: 3,5-dicaffeoylquinic acid) [4] | Hypoglycemic activity, α-glucosidase inhibition [3] [4] |

| Flavonoids | Quercetin, kaempferol and their derivatives (quercetin-3-O-β-D-rutinoside, kaempferol-3-O-β-D-rutinoside) | Not fully quantified | Antioxidant and potential hypoglycemic effects [1] |

| Other Compounds | Niacin, pedatisectine G, uridine, adenosine, stigmasterol, polysaccharides | Not fully quantified | Various biological activities [1] |

Recent research has particularly highlighted the significance of caffeoylquinic acids in Gynura divaricata, with these compounds occupying approximately 2.37% of the GD powder, with 3,5-dicaffeoylquinic acid being the most abundant [4]. These phenolic compounds have been identified as major contributors to the plant's hypoglycemic activities through their inhibition of α-glucosidase and enhancement of glucose uptake [3]. The flavonoid components including quercetin and kaempferol derivatives further complement the biological activities of the plant, contributing to its antioxidant potential [1]. The coexistence of both toxic pyrrolizidine alkaloids and beneficial phenolic compounds in Gynura divaricata creates a complex pharmacological profile that necessitates careful consideration for any potential therapeutic applications.

Toxicity Profile of this compound and Related Alkaloids

Toxic Mechanisms

The pyrrolizidine alkaloids (PAs) found in Gynura divaricata, particularly this compound and integerrimine, represent significant toxicological concerns due to their potent hepatotoxicity [2]. The mechanism of toxicity involves hepatic transformation of these alkaloids via the cytochrome P450 system into highly reactive metabolites known as pyrrolic derivatives [2]. These reactive intermediates subsequently bind covalently to cellular macromolecules including proteins, DNA, and RNA, initiating a cascade of cellular damage that primarily affects the liver [2]. The binding to critical cellular components disrupts normal cellular functions, induces oxidative stress, and ultimately leads to both acute and chronic toxicities. A particularly concerning aspect of PA toxicity is that it does not follow strict dose-response relationships due to individual variability in hepatic metabolic capacity, making toxicity prediction challenging [2]. The primary serious condition associated with PA toxicity is veno-occlusive disease (also known as Budd-Chiari syndrome), which involves obstruction of the small hepatic venules, leading to hepatic congestion and necrosis [2].

Poisoning Features and Events

Pyrrolizidine alkaloid poisoning manifests through both acute and chronic effects, with the liver being the primary target organ [2]. Acute poisoning features include abdominal pain, hepatomegaly, ascites, liver necrosis, and in severe cases, death [2]. Chronic effects encompass recurrent ascites, hepatic vein occlusion (Budd-Chiari syndrome), cirrhosis, hepatocellular carcinoma, pulmonary hypertension, and mortality [2]. The toxic dose has been established with long-term consumption of as little as 1 mg of pyrrolizidine alkaloids per day sufficient to induce toxic effects [2].

Historical data on pyrrolizidine alkaloid poisoning reveals two primary exposure sources: consumption of cereal grains contaminated with toxic weeds, and the use of PA-containing herbs for medicinal and dietary purposes [2]. A significant poisoning event occurred in Afghanistan, where an estimated 8,000 people were affected with more than 1,600 fatalities due to consumption of contaminated grains [2]. The global use of pyrrolizidine alkaloid-containing herbs for medicinal purposes has led to poisoning cases reported in various regions worldwide [2]. These documented incidents highlight the serious public health concern associated with PA exposure and underscore the importance of proper regulation and education regarding plants containing these compounds, including Gynura divaricata.

Table 2: Toxicity Profile of Pyrrolizidine Alkaloids in Gynura divaricata

| Parameter | Details | References |

|---|---|---|

| Toxic Constituents | Integerrimine, this compound | [2] [1] |

| Toxic Dose | Long-term consumption of 1 mg pyrrolizidine alkaloids per day | [2] |

| Mechanism of Toxicity | Cytochrome P450-mediated transformation into reactive metabolites that bind to proteins, DNA, and RNA | [2] |

| Acute Poisoning Features | Abdominal pain, hepatomegaly, ascites, liver necrosis, potential death | [2] |

| Chronic Poisoning Features | Hepatomegaly, recurrent ascites, Budd-Chiari syndrome, cirrhosis, hepatocellular carcinoma, pulmonary hypertension | [2] |

| Major Poisoning Events | Afghanistan: 8000 affected, >1600 deaths; worldwide cases from medicinal use | [2] |

| Detection Methods | GC-MS, LC-MS/MS | [2] |

Therapeutic Potential and Hypoglycemic Mechanisms

Antidiabetic Effects

Gynura divaricata has demonstrated significant hypoglycemic effects in numerous scientific studies, validating its traditional use for diabetes management [5] [4]. Research involving type 2 diabetic model rats established through high-fat diet and streptozotocin (STZ) injection has shown that aqueous extracts of Gynura divaricata significantly reduce blood glucose levels in a dose-dependent manner [5]. Beyond glucose reduction, GD treatment also exhibited beneficial effects on related parameters including reduced levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), blood urea nitrogen (BUN), and creatinine (CREA), indicating potential protective effects on liver and kidney function often compromised in diabetes [5]. The levels of urine sugar (U-GLU) and urine creatinine (U-CREA) were also significantly lowered following GD treatment [5]. Additional studies have confirmed that oral administration of GD lyophilized powder substantially reduces fasting blood glucose, fasting serum insulin, and glycosylated serum protein levels while enhancing antioxidative activities in diabetic mice [4].

Molecular Mechanisms of Action

The hypoglycemic activity of Gynura divaricata involves multiple molecular mechanisms through which it exerts its antidiabetic effects. Bioinformatics analysis and experimental validation have revealed that GD regulates several critical signaling pathways, including the PI3K/AKT signaling pathway and fatty acid metabolism signaling pathway [5]. GD significantly increases the protein expression levels of key metabolic regulators including PKM1/2, p-AKT, PI3K p85, and GLUT4 in the liver of diabetic rats [5]. Additionally, the expression levels of crucial proteins in the fatty acid metabolism signaling pathway, including AMPK, p-AMPK, PPARα, and CPT1α, were significantly upregulated following GD intervention [5]. The anti-apoptotic protein BCL-2/BAX expression ratio was also significantly increased in rats treated with GD, suggesting a protective effect against cellular apoptosis [5].

Further mechanistic studies have demonstrated that Gynura divaricata rich in 3,5-/4,5-dicaffeoylquinic acid and chlorogenic acid reduces islet cell apoptosis and improves pancreatic function in type 2 diabetic mice [4]. Histopathological examination through HE-staining revealed that GD treatment ameliorated pathological damage in pancreatic β-cells, while immunohistochemical assays showed that GD promoted marked pancreatic β-cell regeneration [4]. Western blot analysis demonstrated that GD caused notable increases in GLUT2, GK, MafA, PDX-1, and Bcl-2 expression alongside reduction in Bax and caspase-3 expression [4]. These findings collectively indicate that GD exerts its pronounced hypoglycemic effect through multiple mechanisms including inhibiting islet cell apoptosis, improving pancreatic function, enhancing insulin signaling, and regulating fatty acid metabolism.

Table 3: Therapeutic Effects of Gynura divaricata in Diabetes Management

| Effect Category | Specific Effects | Mechanisms/Pathways | References |

|---|---|---|---|

| Glucose Regulation | Reduced FBG, fasting serum insulin, glycosylated serum protein | Enhanced insulin signaling, α-glucosidase inhibition | [5] [4] |

| Organ Protection | Improved liver and kidney function markers (ALT, AST, BUN, CREA) | Reduced oxidative stress, anti-apoptotic effects | [5] |

| Pancreatic Function | β-cell regeneration, reduced apoptosis | Increased Bcl-2/Bax ratio, reduced caspase-3 | [4] |

| Signaling Pathways | Improved insulin sensitivity, glucose uptake | PI3K/AKT activation, GLUT4 translocation | [5] |

| Metabolic Regulation | Enhanced fatty acid metabolism | AMPK/PPARα/CPT1α pathway activation | [5] |

| Molecular Targets | Increased GLUT2, GK, MafA, PDX-1 | Gene expression regulation | [4] |

Experimental Protocols and Methodologies

Compound Extraction and Isolation

The extraction and isolation of bioactive compounds from Gynura divaricata follows sophisticated protocols to obtain specific fractions with desired biological activities. One well-established method begins with drying and crushing the plant material (stems and leaves), followed by maceration in 65% ethanol at room temperature, typically using a solid-to-solvent ratio of 1.5 kg plant material to 10 L ethanol, with the extraction process repeated four times for 48 hours each [3]. The combined extracts are then concentrated under vacuum to remove ethanol, resulting in an aqueous extract that is subsequently partitioned successively with petroleum ether, ethyl acetate (EtOAc), and n-butanol (BuOH) [3]. Through this process, researchers have obtained various fractions including 39.57 g of petroleum ether fraction, 12.96 g of EtOAc fraction, 27.54 g of BuOH fraction, and 84.37 g of water fraction from the initial 1.5 kg of dried plant material [3].

For more advanced separation of hypoglycemic compounds, high-speed countercurrent chromatography (HSCCC) has been employed as a powerful liquid-liquid chromatographic technique that eliminates irreversible adsorption of samples [3]. The EtOAc and BuOH partitions, which have demonstrated significant α-glucosidase inhibition activity, are subjected to HSCCC using a two-phase solvent system composed of hexane-methyl tert-butyl ether (MtBE)-methanol-0.1% TFA water [3]. For compounds with acidic characteristics such as chlorogenic acid and dicaffeoylquinic acids, pH-zone-refining CCC (PZRCCC) has been applied using a solvent system of MtBE: n-butanol: acetonitrile: water with trifluoroacetic acid (TFA) as a retainer and ammonium hydroxide (NH4OH) as an eluter [3]. This sophisticated approach has enabled the successful isolation and identification of five major compounds from Gynura divaricata: chlorogenic acid (1), 3,4-dicaffeoylquinic acid (2), 3,5-dicaffeoylquinic acid (3), 4,5-dicaffeoylquinic acid (4), and kaempferol-3-O-β-D-glucopyranoside (5) [3].

Bioactivity Assays

The evaluation of hypoglycemic activity of Gynura divaricata extracts and compounds involves multiple in vitro and in vivo assays. For in vitro assessment of α-glucosidase inhibition, a standard protocol involves preparing α-glucosidase solution by dissolving 1 g of α-glucosidase powder (from rat intestinal acetone powder) in 20 mL of 0.9% saline solution under ultrasonication in an ice bath, followed by centrifugation to collect the supernatant [3]. The assay is performed in 96-well plates with appropriate controls including blank control, negative control, positive control, sample, and sample control, each with three replicates [3]. The reaction mixture typically contains α-glucosidase, PBS buffer (pH 6.8), and sample solution, incubated at 37°C for 15 minutes before adding substrate solution (0.5 mol/L sucrose solution), followed by an additional 30 minutes incubation [3]. After incubation, 150 μL of 0.1 mol/L Na₂CO₃ is added to each well to terminate the reaction, and absorbance is measured to calculate inhibition activity [3].

For in vivo evaluation of hypoglycemic effects, a well-established protocol involves inducing type 2 diabetes in experimental animals (mice or rats) through a combination of high-fat diet (HFD) feeding and streptozotocin (STZ) injection [5] [4]. Typically, animals are fed with HFD for 3-4 weeks followed by STZ injection at doses ranging from 30-100 mg/kg depending on the animal model [5] [4]. Animals with blood glucose levels exceeding 11.1 mmol/L are considered diabetic and selected for intervention studies. The GD extracts or powders are administered daily for 4-8 weeks, with regular monitoring of fasting blood glucose levels, oral glucose tolerance tests (OGTT), and insulin tolerance tests (ITT) [4]. At the endpoint, blood samples are collected for analysis of various biochemical parameters, and tissues (liver, pancreas) are harvested for histopathological examination and molecular analyses including western blotting and immunohistochemistry to investigate mechanisms of action [5] [4].

Diagram 1: Molecular mechanisms of Gynura divaricata's hypoglycemic effects through multiple signaling pathways and cellular processes

Analytical Methods and Detection

The qualitative and quantitative analysis of bioactive compounds in Gynura divaricata, including both toxic pyrrolizidine alkaloids and therapeutic phenolic compounds, employs sophisticated analytical techniques. For the detection of toxic pyrrolizidine alkaloids such as integerrimine and this compound, GC-MS and LC-MS/MS have been established as reliable methods [2]. These chromatographic techniques coupled with mass spectrometry provide the sensitivity and specificity required to identify and quantify these potentially harmful compounds in plant materials and biological samples.

For comprehensive phytochemical analysis, Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q/TOF-MS) has been successfully employed [5] [6]. The typical chromatographic conditions utilize a C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 100 × 2.1 mm, 1.7 µm) with a mobile phase consisting of 0.1% formic acid in acetonitrile (solvent A) and 0.1% formic acid in water (solvent B) in gradient elution mode [5]. The mass spectrometric analysis is performed using electrospray ionization (ESI) in both positive and negative ion modes with specific parameters including ion spray voltage of ±4500-5500 V, ion source temperature of 550-600°C, and mass scan range of m/z 50-2000 Da [5] [6]. This advanced analytical approach allows for the comprehensive characterization of complex phytochemical constituents in Gynura divaricata extracts, enabling simultaneous detection of phenolic acids, flavonoids, and other bioactive compounds.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) has also been utilized for quantitative analysis of specific bioactive compounds, particularly caffeoylquinic acids [4]. Typical conditions employ a C18 column with mobile phases of acetonitrile and 0.4% glacial acetic acid in gradient elution mode, with detection wavelength set at 323 nm for optimal detection of phenolic compounds [4]. Quantitative analysis is performed using the external standard method with standard curves constructed for each compound of interest, allowing precise determination of compound concentrations in plant extracts [4]. These analytical methods provide crucial tools for quality control, standardization of preparations, and correlation of specific compounds with observed biological activities.

Regulatory Status and Risk-Benefit Considerations

Gynura divaricata occupies a unique position in the regulatory landscape as both a recognized medicinal plant and an approved food source in China [1]. The plant was officially approved by the China State Food and Drug Administration as a new resource food in 2010, acknowledging its history of safe consumption while establishing parameters for its use [3] [1]. This dual status reflects the traditional perception of the plant as a "medicinal and edible" resource, but also necessitates careful consideration of its risk-benefit profile due to the presence of known hepatotoxic pyrrolizidine alkaloids alongside potentially beneficial compounds.

The therapeutic applications of Gynura divaricata in traditional medicine are diverse, with the whole plant used in Traditional Chinese Medicine to clear heat and cool blood, dissipate stasis and disperse swelling, activate blood and relieve pain, and stanch bleeding [2]. The recommended medicinal dose is 6-15 g of the whole plant [2]. In folk practices, fresh shoots are used to make soup consumed every two or three days to improve insomnia, stomach troubles, diabetes mellitus, hypertension, and hyperlipidemia [1]. The stems and leaves are also brewed as tea specifically for diabetes management [1]. These traditional uses are supported by growing scientific evidence, particularly regarding the plant's hypoglycemic effects, but must be balanced against the known toxicological concerns associated with its pyrrolizidine alkaloid content.

Clinical management of pyrrolizidine alkaloid poisoning primarily involves supportive treatment, with early diagnosis and immediate avoidance of further exposure to the toxins being crucial [2]. This risk profile necessitates careful consideration for researchers and drug development professionals exploring the therapeutic potential of Gynura divaricata. Future research directions should focus on developing standardized extracts with reduced pyrrolizidine alkaloid content, identifying specific markers for quality control, conducting controlled clinical trials to establish safety and efficacy profiles, and exploring potential synergies between the various bioactive compounds while minimizing toxicological risks.

Conclusion

References

- 1. BIOACTIVE COMPONENTS OF GYNURA DIVARICATA ... [pmc.ncbi.nlm.nih.gov]

- 2. Atlas of Poisonous Plants in Hong Kong - A Clinical Toxicology... [www3.ha.org.hk]

- 3. Bioassay-Guide Preparative Separation of Hypoglycemic ... [pmc.ncbi.nlm.nih.gov]

- 4. rich in 3, 5 /4, 5-dicaffeoylquinic acid and... Gynura divaricata [nutritionandmetabolism.biomedcentral.com]

- 5. Gynura divaricata exerts hypoglycemic effects by ... [nature.com]

- 6. Gynura divaricata Water Extract Presented the Possibility to ... [pmc.ncbi.nlm.nih.gov]

Pyrrolizidine Alkaloids: Core Chemistry and Classification

Pyrrolizidine alkaloids are heterocyclic organic compounds synthesized by plants as defense chemicals, with approximately 6,000 plant species known to produce them [1]. Their structure consists of a necine base esterified with one or more necic acids [1] [2].

- Necine Base Diversity: The core structure is a bicyclic alkaloid, most often derived from 1-hydroxymethylpyrrolizidine [1].

- Necic Acid Diversity: These are mono- or dicarboxylic acids that contribute to the vast structural diversity of PAs [1] [2].

The table below summarizes the fundamental structural types of necine bases, which are critical for understanding PA toxicity and classification [1] [2].

| Necine Base Type | Core Structure | 1,2-Saturation | Representative Alkaloids |

|---|---|---|---|

| Retronecine-type | Bicyclic | Unsaturated | Retrorsine, Usaramine (presumed) |

| Heliotridine-type | Bicyclic | Unsaturated | Heliotrine |

| Otonecine-type | Monocyclic (acts as bicyclic) | Unsaturated | Otosenine |

| Platynecine-type | Bicyclic | Saturated | Platyphylline |

Biosynthesis and Key Enzymes

The PA biosynthetic pathway begins with the fusion of polyamine precursors. The first committed step is catalyzed by a key enzyme, homospermidine synthase (HSS) [3].

Diagram 1: Simplified core biosynthesis pathway of pyrrolizidine alkaloids, highlighting the key role of Homospermidine Synthase (HSS).

Key Experimental Insight: HSS catalyzes the NAD+-dependent transfer of the aminobutyl group from spermidine to putrescine, forming the symmetric triamine homospermidine [3]. This enzyme originated from the gene duplication of deoxyhypusine synthase (DHS), an enzyme essential for the post-translational activation of the eukaryotic initiation factor 5A (eIF5A) [3].

Metabolic Activation and Toxicity Mechanisms

The hepatotoxicity of 1,2-unsaturated PAs is not intrinsic but requires metabolic activation to form highly reactive intermediates [2] [4].

Diagram 2: Primary metabolic activation pathway of toxic 1,2-unsaturated PAs, leading to reactive intermediates that cause cellular damage.

Detailed Toxicity Mechanisms:

- Oxidative Stress: Reactive oxygen species (ROS) are generated during the metabolic process, leading to lipid peroxidation, glutathione depletion, and mitochondrial damage [4].

- Apoptosis: PAs can trigger both the death receptor-mediated (extrinsic) and mitochondrial-mediated (intrinsic) apoptosis pathways [4].

- Bile Acid Metabolism Dysfunction: PA-induced liver injury can disrupt the flow and composition of bile, contributing to hepatic sinusoidal obstruction syndrome (HSOS) [4].

Pharmacology and Drug Discovery Context

While known for toxicity, some PAs exhibit promising pharmacological properties. The drug discovery process for such natural products is rigorous and multi-staged [5].

Key Experimental Protocols in Early Discovery: For any compound with therapeutic potential, early Absorption, Distribution, Metabolism, and Excretion (ADME) screening is critical. Standard industry assays include [6]:

- Intrinsic Clearance Assay in Liver Microsomes: Predicts metabolic stability.

- CYP Inhibition Cocktail Assay: Assesses drug-drug interaction risk by evaluating inhibition of key Cytochrome P450 enzymes (e.g., CYP2C9, 2D6, 3A4).

- Cell-Based Permeability Assay (e.g., MDCK II): Evaluates the ability of a compound to cross cellular barriers, a key factor for oral bioavailability.

Knowledge Gaps and Research Path for this compound

The search results confirm that This compound is a specific retronecine-type PA [2], but detailed data is lacking. A targeted research plan to build a complete profile would involve:

- Literature Search: Use specialized scientific databases (SciFinder, Reaxys) to find journal articles specifically on this compound.

- Analytical Methods: The core structural analysis for PAs is typically performed using techniques like LC-MS/MS (for quantification and metabolic studies) and NMR (for definitive structural elucidation) [1] [6].

- In Vitro Toxicity & Metabolism Studies: Use human liver microsomes and relevant cell lines (e.g., HepG2) to characterize the metabolic kinetics and cytotoxic potential of this compound specifically [2] [6].

References

- 1. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities ... [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology ... [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolizidine alkaloid biosynthesis, evolution of a pathway ... [sciencedirect.com]

- 4. Pyrrolizidine alkaloids: An update on their metabolism and ... [sciencedirect.com]

- 5. Principles of early drug discovery - PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 6. Early Hit-to-Lead ADME screening bundle [labs.iqvia.com]

Chemical Profile and Identification

The table below summarizes the core identifiers and chemical data for usaramine [1] [2].

| Property | Description |

|---|---|

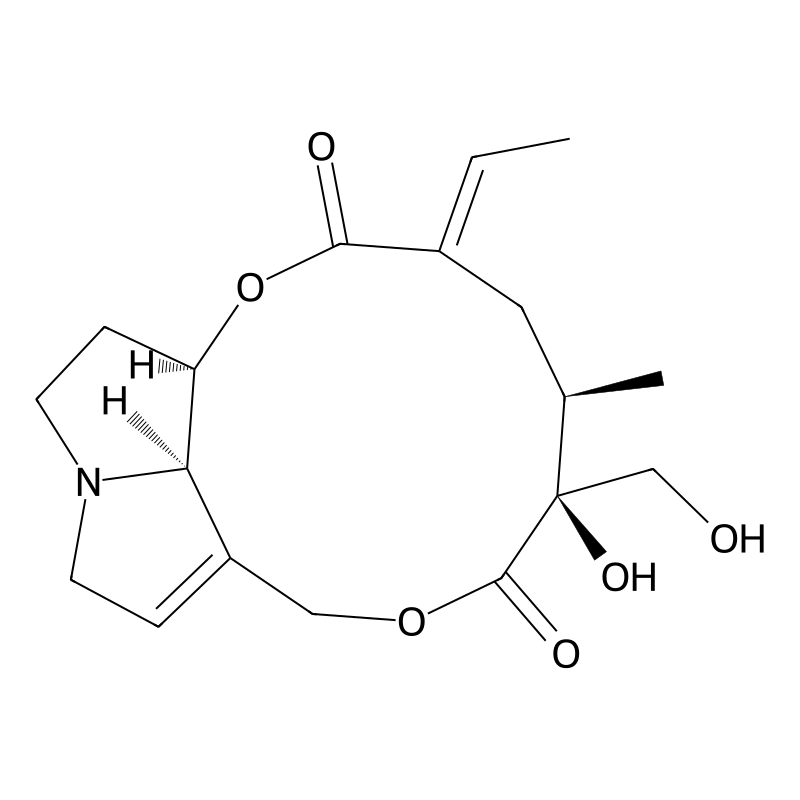

| IUPAC Name | (1R,4E,6R,7S,17R)-4-ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methyl-2,9-dioxa-14-azatricyclo[9.5.1.0¹⁴,¹⁷]heptadec-11-ene-3,8-dione [1] |

| Synonyms | This compound, Mucronatine, (15E)-Retrorsine, trans-Retrorsine [1] [2] |

| CAS Registry Number | 15503-87-4 [1] [2] |

| Molecular Formula | C₁₈H₂₅NO₆ [1] [2] |

| Average Mass | 351.399 g/mol [1] |

| Monoisotopic Mass | 351.168188 g/mol [1] |

| Stereocenters | 4 defined stereocenters [1] |

Toxicity and Mechanistic Insights

This compound is a pyrrolizidine alkaloid (PA) found in plants of the Senecio genus [2]. Its toxicity profile is shared with structurally similar compounds like retrorsine and senecionine.

- Toxicological Context: PAs are protoxins that require metabolic activation in the liver to exert their hepatotoxic, genotoxic, and carcinogenic effects [3] [4]. Retrorsine, which is closely related to this compound, is frequently studied as a model PA and shows these properties [3] [4].

- Primary Organ Toxicity: The liver is the primary target organ. Poisoning can lead to hepatic insufficiency, which may present after a latent period of weeks or months [4].

- Molecular Mechanism of Toxicity: The widely accepted mechanism for PA toxicity involves hepatic cytochrome P450 (CYP)-mediated metabolic activation. This process can be visualized in the following pathway [3]:

The reactive DHP metabolites are electrophilic and can form covalent adducts with cellular macromolecules, including DNA and proteins, leading to cell damage, mutations, and liver injury [3].

Analytical and Research Methodologies

Research on toxic PAs like this compound involves precise analytical techniques and sophisticated modeling.

Analytical Chemistry Protocols

Advanced chromatographic and spectroscopic methods are essential for identifying and quantifying this compound in complex matrices like plants, honey, and biological samples [5] [2].

- Sample Preparation: For plant extracts, ion-exchange purification is used. If PA N-oxides are present, they are often reduced to the parent base, for example, using an oxygen-absorbing resin [5].

- Chromatography: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard. Polydimethylsiloxane-coated columns are recommended for GC analysis of PAs [5].

- Structural Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy, especially 2D techniques like COSY (Correlation Spectroscopy) and DEPT (Distortionless Enhancement by Polarization Transfer), is used to verify the structure of compounds like this compound and distinguish them from isomers such as intergerrimine [5].

Experimental Toxicology and Modeling

To address the lack of direct dose-response studies for many PAs, Physiologically Based Toxicokinetic (PBTK) modeling is a powerful tool.

- Model Purpose: A PBTK model integrates data on absorption, distribution, metabolism, and excretion (ADME) to predict the concentration of a toxin (like retrorsine) in target tissues over time [3].

- Key Processes Modeled: The model specifically incorporates:

- Intestinal Absorption: The fraction absorbed (

Fa) for retrorsine is high (~78%) [3]. - Hepatic Uptake: Active transport into liver cells via transporters like OCT1 and NTCP is a key determinant of toxicity [3].

- Hepatic Metabolism: Conversion to reactive DHP metabolites is simulated using Michaelis-Menten kinetics [3].

- Intestinal Absorption: The fraction absorbed (

- Application (Reverse Dosimetry): The model can translate in vitro liver toxicity data (e.g., from primary hepatocyte studies) to predict in vivo dose-response relationships. This allows for the derivation of a Benchmark Dose (BMD) for risk assessment without conducting extensive animal studies [3].

Research and Regulatory Significance

This compound is a compound of interest in food safety and toxicology. It can contaminate food products such as honey, herbal teas, and supplements [2]. Monitoring PA content in these products is critical for public health [2]. Regulatory agencies worldwide are working to refine risk assessments for PAs, and research on compounds like this compound and retrorsine is vital for establishing congener-specific toxicity data [3].

References

- 1. This compound | C18H25NO6 [chemspider.com]

- 2. This compound - CAS 15503-87-4 [plantaanalytica.com]

- 3. PBTK modeling of the pyrrolizidine alkaloid retrorsine to ... [pmc.ncbi.nlm.nih.gov]

- 4. Retrorsine - an overview [sciencedirect.com]

- 5. Retrorsine - an overview | ScienceDirect Topics [sciencedirect.com]

Usaramine solubility and stability

Solubility Profile of Usaramine

The table below summarizes the available quantitative solubility data for this compound from technical sources.

| Solvent System | Solubility | Experimental Conditions / Notes |

|---|---|---|

| DMSO | ~100 mg/mL (~284.58 mM) [1] [2] | In vitro research use; primary stock solution [2]. |

| Various Formulations | ≥ 2.5 mg/mL (≥ 7.11 mM) [2] | See "Detailed Experimental Protocols" section for formulation details. |

Stability in Rat Plasma

A validated LC-MS/MS method provides specific stability data for this compound and its N-oxide metabolite (UNO) in rat plasma, which is critical for pharmacokinetic studies [3].

- Sample Preparation & Storage: Rat plasma samples were processed using protein precipitation with acetonitrile/methanol [3].

- Short-Term & Post-Preparation Stability: The method was validated for stability under typical laboratory handling conditions, ensuring analyte integrity during analysis [3].

Detailed Experimental Protocols

Sample Preparation for Plasma Analysis

This protocol is adapted from the validated LC-MS/MS method for quantifying this compound and its N-oxide metabolite in rat plasma [3].

- Internal Standard (IS) Addition: Mix 10 μL of plasma sample with 10 μL of IS working solution (e.g., 100 ng/mL Senecionine) in a 96-well plate [3].

- Protein Precipitation: Add 90 μL of a chilled acetonitrile/methanol mixture (1/1, v/v) to the plasma [3].

- Vortex and Centrifuge: Vortex the mixture for 5 minutes, then centrifuge for 5 minutes at 4,000 rpm [3].

- Supernatant Collection: Transfer a 40-μL aliquot of the supernatant to a new plate for LC-MS/MS analysis [3].

Solubility Formulation Preparation

For in vivo studies, the following formulations can be prepared sequentially from left to right [2]:

- Formulation 1: 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline

- Formulation 2: 10% DMSO + 90% (20% SBE-β-CD in Saline)

- Formulation 3: 10% DMSO + 90% Corn Oil

Experimental Workflow for Plasma Analysis

The diagram below outlines the key steps involved in processing and analyzing plasma samples for this compound, as per the cited protocol.

Experimental workflow for this compound analysis in plasma.

Knowledge Gaps and Further Research

It is important to note the limitations in the currently available public data:

- Stability Data is Context-Specific: The stability information is specific to processed samples in a plasma matrix under defined analytical conditions. Data on the long-term stability of the pure compound under various storage conditions (e.g., solid form at different temperatures and humidity levels) is not available in the searched literature.

- Solubility in Common Buffers: Data is lacking for this compound's solubility in standard aqueous buffers (e.g., PBS) at physiological pH, which is often critical for biological assays.

To fill these gaps, you may need to:

- Consult chemical patent literature for formulation data.

- Perform empirical stability tests tailored to your specific storage conditions and solvent systems.

References

Usaramine: Core Chemical and Analytical Data

The table below summarizes the fundamental chemical and analytical information for usaramine, which is essential for its identification and analysis.

| Property | Specification |

|---|---|

| IUPAC Name | Information not available in search results |

| Chemical Formula | C₁₈H₂₅NO₆ [1] |

| Molecular Weight | 351.3942 g/mol [1] |

| CAS Registry Number | 15503-87-4 [1] |

| Classification | Unsaturated Pyrrolizidine Alkaloid (1,2-dehydro type) [2] |

| Primary Isolation Source | Seeds of Crotalaria pallida (Fabaceae family) [2] |

| Key Analytical Technique | NMR Spectroscopy (¹H, ¹³C, COSY, NOESY, HMBC) for structural elucidation [2] |

Experimental Protocols for Isolation and Analysis

While a complete, start-to-finish isolation guide for this compound is not available, the following workflows synthesize general methods for PAs from relevant scientific literature. You can adapt these protocols for isolating this compound from Crotalaria pallida.

Workflow 1: General PA Isolation from Plant Material

This diagram outlines the overarching process from raw plant material to isolated compound, integrating common steps from PA isolation studies [3] [4].

General workflow for isolating pyrrolizidine alkaloids like this compound from plant seeds.

1. Extraction

2. Liquid-Liquid Partition

- Procedure: The crude extract is acidified with a dilute acid (e.g., 0.5 N HCl or H₂SO₄). The PAs, now in their salt form, partition into the aqueous layer. The aqueous layer is then basified (pH ~9-10) with ammonia or other bases to liberate the free base PAs, which are then extracted with an organic solvent like chloroform (CHCl₃) or ethyl acetate [3].

3. Solid-Phase Extraction (SPE)

- Procedure: Further clean-up is achieved using mixed-mode cation-exchange SPE cartridges (e.g., Oasis MCX). The extract is loaded in its acidified form, the cartridge is washed, and the PAs are eluted with an organic solvent (e.g., EtOAc/MeCN/MeOH mixture) containing a base like triethylamine or NH₄OH [5] [3].

4. Chromatographic Fractionation

- Procedure: The purified extract is subjected to medium-pressure liquid chromatography (MPLC) or vacuum liquid chromatography (VLC) on a normal-phase silica gel column. Fractions are collected and monitored by TLC or LC-MS to identify those containing this compound [4].

5. Final Purification

- Procedure: The fraction enriched with this compound undergoes final purification using preparative reversed-phase HPLC. A C18 column with a water-acetonitrile gradient (often with 0.1% formic acid) is standard. Fractions are analyzed for purity, and pure fractions are combined and evaporated to obtain this compound [4].

Workflow 2: LC-MS Analysis for Identification & Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold-standard technique for identifying and quantifying PAs like this compound in complex mixtures [5] [6]. The following method is adapted from multi-analyte approaches.

Standard LC-MS/MS workflow for identifying and confirming the presence of this compound.

Chromatographic Separation

- Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) [5].

- Mobile Phase: Binary gradient of A) Water with 0.1% Formic Acid and B) Acetonitrile with 0.1% Formic Acid. The formic acid enhances ionization in positive mode.

- Gradient Program: A typical run might start at 5% B, increase to 95% B over 10-15 minutes, hold, and then re-equilibrate. The exact gradient should be optimized for separation efficiency [5] [7].

Mass Spectrometric Detection

- Ionization: Electrospray Ionization (ESI) in positive ion mode [5] [6].

- Mass Analyzer: Triple Quadrupole (QqQ) for sensitive targeted quantification or Quadrupole-Orbitrap for high-resolution accurate mass (HRAM) measurement and confident identification [5] [6].

- This compound-Specific Ions:

- Precursor Ion: The protonated molecule [M+H]⁺. The exact m/z should be confirmed with a standard, but it is expected to be near the molecular weight of 351 g/mol.

- Product Ions: Fragmentation via Collision-Induced Dissociation (CID) generates characteristic product ions. The specific ions for this compound are not detailed in the search results, but common PA fragments involve cleavage of the ester groups and the necine base.

Method Validation: For quantitative analysis, the method should be validated for parameters like linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and precision according to relevant guidelines [7].

Documented Biological Activity of this compound

The research into this compound's biological potential has revealed one specific, promising activity.

- Anti-Biofilm Activity: this compound, isolated from Crotalaria pallida, was found to impair 50% of Staphylococcus epidermidis biofilm formation at a concentration of 1 mg/mL [2].

- Critical Nuance: At this concentration, this compound did not affect the growth of planktonic (free-floating) cells, indicating that its action is specifically against the biofilm lifestyle and is not due to general antibacterial toxicity [2].

- Therapeutic Implication: This selective antibiofilm activity, with no reported cytotoxicity to vaginal epithelial cells or hemolytic activity at the tested concentration, suggests its potential as a lead compound for developing topical drugs or surface coatings for medical devices to prevent biofilm-related infections [2].

Critical Gaps and Research Recommendations

The available data has several limitations that you should consider for your research and development work.

- Lack of Specific Protocols: The search results do not provide a detailed, step-by-step isolation protocol explicitly used for this compound. The methods above are extrapolated from general PA isolation and analysis.

- Limited Bioactivity Data: The current knowledge of this compound's biological activity is confined to its anti-biofilm effect against one bacterial strain. Its toxicity profile, potency (IC50), and activity against other targets remain largely unexplored [2].

- Analytical Standards: For definitive identification and quantification, a commercially available certified reference standard for this compound is required. Its availability should be verified from chemical suppliers.

References

- 1. This compound - the NIST WebBook [webbook.nist.gov]

- 2. Activity of pyrrolizidine alkaloids against biofilm formation ... [sciencedirect.com]

- 3. Extracting and Analyzing Pyrrolizidine Alkaloids in ... [mdpi.com]

- 4. Natural product isolation – how to get from biological ... [pubs.rsc.org]

- 5. Holistic Approach to Investigate Pyrrolizidine Alkaloids in ... [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural ... [pmc.ncbi.nlm.nih.gov]

- 7. A validated LC–MS/MS multi-method for the determination ... [pmc.ncbi.nlm.nih.gov]

Chemical Identity and Regulatory Status

The table below summarizes the core identification and regulatory positioning of Usaramine based on current literature.

| Property | Description |

|---|---|

| Chemical Classification | Pyrrolizidine Alkaloid (PA), 1,2-unsaturated macrocyclic diester [1] |

| Toxicological Status | Considered a contaminant of concern due to hepatotoxicity, genotoxicity, and carcinogenicity potential [2] [3] |

| Key Regulation | Listed in Commission Regulation (EU) 2023/915, which sets maximum levels for the sum of 35 PAs/PANOs in various foodstuffs [2] [3] [1] |

| Common Co-Occurring Forms | Often found alongside its corresponding N-oxide (this compound N-oxide) in plant matrices and environmental samples [3] [1] |

Occurrence and Analytical Data

This compound has been identified in specific plant species and related materials. The quantitative data from recent studies is consolidated in the table below.

| Matrix/Source | Concentration / Presence | Context & Additional PAs Detected | Citation |

|---|---|---|---|

| Senecio vulgaris (Common Groundsel) plant extract | Detected (specific concentration not provided in snippets) | Identified alongside seneciphylline, integerrimine, and their N-oxides [1] | [1] |

| Honey (various botanical origins) | 61% of 80 samples contained at least one PA; Indicine & Lycopsamine most frequent | This compound was included in the target list of 35 PAs, but the snippet does not specify its individual detection frequency in honey [3] | [3] |

Detailed Experimental Protocols

For researchers aiming to reproduce or develop methods for this compound analysis, here are the detailed protocols from the literature.

Protocol 1: LC-HRMS Analysis for PAs in Plant and Soil Leachates

This method, used to detect this compound in Senecio vulgaris and its soil leachates, involves the following steps [1]:

- Sample Preparation (Plant Extract): Hot- and cold-water extracts of finely ground plant material were prepared.

- Sample Preparation (Soil Leachate): Plant extracts were applied to soil columns (sandy loam and loam). Leachates were collected over 14 days.

- Extraction & Purification: The aqueous samples (leachates) were processed using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) purification method.

- Instrumentation - LC:

- System: Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS).

- Detection: High-Resolution Mass Spectrometry (HRMS).

- Instrumentation - MS:

- The specific HRMS instrument and parameters are not detailed in the provided snippet.

Protocol 2: Targeted UHPLC-MS/MS for PAs in Honey

This method was validated for the determination of 35 PAs, including this compound, in complex honey matrices [3]:

- Sample Preparation:

- Dissolution: 1 g of honey was dissolved in 10 mL of 50 mM sulfuric acid.

- Extraction: Shaken and sonicated for 10 min at 35°C, then centrifuged.

- Clean-up: The supernatant was loaded onto an Oasis MCX (mixed-mode cation-exchange) solid-phase extraction (SPE) cartridge.

- Elution: PAs were eluted with a mixture of ethyl acetate/methanol/acetonitrile (80:10:10, v/v/v) containing 1% NH₄OH and 1% triethylamine.

- Post-processing: The eluent was evaporated to dryness under nitrogen and reconstituted in 1 mL of solvent (unspecified in snippet).

- Instrumentation - LC:

- Technique: Ultra-High-Performance Liquid Chromatography (UHPLC).

- Detection: Tandem Mass Spectrometry (MS/MS).

- Instrumentation - MS:

- Technique: Tandem Mass Spectrometry (MS/MS) for targeted analysis.

The experimental workflow for the analysis of this compound in environmental and food samples, based on the cited protocols, can be visualized as follows:

Key Information Gaps and Future Research

- Signaling Pathways: The searched literature did not elucidate specific molecular signaling pathways or direct therapeutic targets for this compound. Its primary research focus is on its nature as a food and environmental toxin, not an anti-cancer agent [2] [3] [1].

- Comprehensive Toxicity Data: Detailed quantitative toxicokinetic data (e.g., IC₅₀ values in cell lines, LD₅₀ in animal models) specific to this compound was not available in the search results.

References

Core Chemical Identification of Usaramine

The table below summarizes the fundamental chemical information for Usaramine, a retronecine-type Pyrrolizidine Alkaloid (PA) [1] [2].

| Property | Description |

|---|---|

| IUPAC Name | (1R,4E,6R,7S,17R)-4-ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methyl-2,9-dioxa-14lambda5-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8,14-trione [3] |

| Chemical Formula | C₁₈H₂₅NO₆ [4] |

| Molecular Weight | 351.3942 g/mol [4] |

| CAS Registry Number | 15503-87-4 [4] |

| Chemical Structure | A retronecine-type pyrrolizidine alkaloid (1,2-unsaturated necine base) esterified with necic acids [2]. |

| IUPAC Standard InChI | InChI=1S/C18H25NO6/c1-3-12-8-11(2)18(23,10-20)17(22)24-9-13-4-6-19-7-5-14(15(19)25-16(12)21/h3-4,11,14-15,20,23H,5-10H2,1-2H3/b12-3+/t11-,14-,15-,18-/m1/s1 [4] |

| IUPAC Standard InChIKey | BCJMNZRQJAVDLD-FXGRWVCYSA-N [4] |

Analytical Methods for Detection and Quantification

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold-standard technique for determining this compound in complex matrices due to its high sensitivity and specificity [5].

The following diagram illustrates a generalized LC-MS/MS workflow for quantifying this compound in a sample, such as rat plasma or honey [1] [6].

Figure 1: Experimental LC-MS/MS workflow for this compound analysis.

Detailed LC-MS/MS Protocol

The methodology detailed here is adapted from a validated protocol for quantifying this compound and its N-oxide metabolite (UNO) in rat plasma [1].

Sample Preparation

- Protein Precipitation: A 10 μL aliquot of plasma is mixed with 10 μL of an internal standard (e.g., Senecionine at 100 ng/mL) and 90 μL of a precipitant solvent (acetonitrile/methanol, 1:1, v/v) [1].

- Mixing & Centrifugation: The mixture is vortexed for 5 minutes and then centrifuged for 5 minutes at 4,000 rpm [1].

- Injection: A small volume (e.g., 1 μL) of the clean supernatant is injected into the LC-MS/MS system for analysis [1].

Liquid Chromatography (LC) Conditions

- Column: ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 μm particle size) [1].

- Mobile Phase:

- Gradient Elution: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0.0 - 0.2 | 10% | | 0.2 - 1.0 | 10% → 60% | | 1.0 - 1.1 | 60% → 95% | | 1.1 - 1.5 | 95% | | 1.5 - 2.0 | Re-equilibrate to 10% |

- Flow Rate: 0.5 mL/min [1].

- Column Temperature: 45°C [1].

Mass Spectrometry (MS) Conditions

Key Pharmacokinetic and Occurrence Data

This compound is monitored as a food contaminant and studied for its toxicological properties.

Occurrence in Food (Honey Samples)

This compound is one of the 35 PAs regulated by the European Commission. A 2025 study analyzing 80 retail honey samples found that 61% contained at least one PA, with this compound and its N-oxide included in the target list [6]. Another study on Italian honey found PAs in 31% of 121 samples, though echimidine was the most prevalent [7].

Pharmacokinetics and Sex Differences in Rats

A key study revealed significant sex-based differences in the metabolism of this compound in Sprague-Dawley rats [1]. The table below summarizes the main findings.

| Parameter | Male Rats | Female Rats |

|---|---|---|

| Intravenous Administration (1 mg/kg) | ||

| • AUC₀–t of this compound (URM) | 363 ± 65 ng/mL×h | 744 ± 122 ng/mL×h |

| • AUC₀–t of this compound N-oxide (UNO) | 172 ± 32 ng/mL×h | 30.7 ± 7.4 ng/mL×h |

| • Clearance of URM | 2.77 ± 0.50 L/h/kg | 1.35 ± 0.19 L/h/kg |

| Oral Administration (10 mg/kg) | ||

| • AUC₀–t of URM | 1,960 ± 208 ng/mL×h | 6,073 ± 488 ng/mL×h |

| • AUC₀–t of UNO | 1,637 ± 246 ng/mL×h | 300 ± 62 ng/mL×h |

| Oral Bioavailability of URM | 54.0% | 81.7% |

These results indicate that female rats have a higher systemic exposure to this compound and a lower capacity to metabolize it to the N-oxide form, leading to significantly higher oral bioavailability [1].

Toxicological and Regulatory Context

- Toxicity Profile: As a 1,2-unsaturated PA, this compound is considered a pro-toxin. Its toxicity is primarily due to metabolic activation in the liver by cytochrome P450 enzymes (e.g., CYP3A), forming reactive dehydropyrrolizidine alkaloids (DHPAs). These reactive intermediates can bind to proteins and DNA, leading to hepatotoxicity, genotoxicity, and carcinogenicity [7] [2].

- Regulatory Status: While maximum levels for PAs have been established for certain foods like teas and pollen-based products in the EU, no regulatory limits have been set specifically for honey as of the latest information [6] [7]. However, this compound is included in the list of 35 PAs and PANOs monitored by regulatory bodies such as EFSA [6] [5].

References

- 1. Quantification of this compound and its N-Oxide Metabolite in ... [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolizidine Alkaloids: Chemistry, Pharmacology ... [mdpi.com]

- 3. This compound N-oxide | C18H25NO7 | CID 22524560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. Development of LC-MS method enabling full ... [sciencedirect.com]

- 6. Holistic Approach to Investigate Pyrrolizidine Alkaloids in ... [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrolizidine Alkaloids from Monofloral and Multifloral Italian ... [pmc.ncbi.nlm.nih.gov]

Detailed Application Notes: LC-MS/MS Analysis of Usaramine (URM) and its N-Oxide Metabolite (UNO) in Rat Plasma

Introduction

Usaramine (URM) is a retronecine-type pyrrolizidine alkaloid (PA) found in plants like Gynura divaricata [1]. While this plant is used in traditional medicine and as a food source, PAs are known for their potential hepatotoxicity and other adverse effects. Therefore, monitoring the concentration of URM and its major metabolite, this compound N-oxide (UNO), in biological samples is crucial for toxicological and pharmacokinetic studies. The development of a sensitive, rapid, and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is essential for this purpose. These application notes detail a fully validated method and its application in revealing significant sex-dependent differences in the pharmacokinetics of URM and UNO in a rat model [1].

Developed and Validated LC-MS/MS Method

The following section outlines the standardized protocol for the quantification of URM and UNO.

Materials and Reagents

- Analytes: this compound (URM, purity >98%) and this compound N-oxide (UNO, purity >98%).

- Internal Standard (IS): Senecionine (SCN, purity >98%).

- Solvents: HPLC-grade acetonitrile and methanol.

- Additives: LC-MS grade ammonium acetate and formic acid.

- Plasma: Blank Sprague-Dawley (SD) rat plasma.

Instrumentation and LC-MS/MS Conditions

The method was developed using a high-performance system, demonstrating the requirement for sensitive instrumentation [1].

- LC System: Waters Acquity I-class UPLC system.

- MS System: SCIEX Triple Quad 5500 mass spectrometer with electrospray ionization (ESI) in positive ion mode.

- Chromatographic Column: Waters UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 μm).

- Column Temperature: 45°C.

- Mobile Phase:

- A: 0.1% formic acid with 5 mM ammonium acetate in water.

- B: 0.1% formic acid in acetonitrile/methanol (9/1, v/v).

- Gradient Elution Program: | Time (min) | Flow Rate (mL/min) | % Mobile Phase B | | :--- | :--- | :--- | | 0.0 - 0.2 | 0.5 | 10% | | 0.2 - 1.0 | 0.5 | 10% → 60% | | 1.0 - 1.1 | 0.5 | 60% → 95% | | 1.1 - 1.5 | 0.5 | 95% | | 1.5 - 2.0 | 0.5 | 95% → 10% (re-equilibration) |

- Injection Volume: 1 μL.

- MS Detection (Multiple Reaction Monitoring - MRM): | Compound | Precursor Ion > Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) | | :--- | :--- | :--- | :--- | | URM | 352.1 → 120.0 | 37 | 150 | | UNO | 368.1 → 120.0 | 42 | 150 | | SCN (IS) | 336.1 → 120.1 | 36 | 150 |

- Source Parameters: ESI voltage: 5500 V; Source temperature: 550°C.

The following diagram illustrates the complete analytical workflow, from sample preparation to data analysis:

Sample Preparation Procedure

A simple and efficient protein precipitation method was employed [1].

- Pipette 10 μL of rat plasma into a well of a 96-well plate.

- Add 10 μL of the IS working solution (100 ng/mL SCN).

- Vortex the mixture for 1 minute.

- Add 90 μL of a cold acetonitrile/methanol mixture (1/1, v/v) for protein precipitation.

- Vortex vigorously for 5 minutes.

- Centrifuge at 4000 rpm for 5 minutes.

- Transfer 40 μL of the clear supernatant to a 384-well plate for LC-MS/MS analysis.

Method Validation Summary

The method was rigorously validated according to US FDA guidelines [1]. The following table summarizes the key validation parameters, which are critical for demonstrating the method's reliability for bioanalysis [2].

Table 1: Summary of LC-MS/MS Method Validation Data for URM and UNO [1]

| Validation Parameter | Result for URM & UNO | Comments / Acceptance Criteria |

|---|---|---|

| Linear Range | 1 - 2,000 ng/mL | For both analytes. Correlation coefficient (r²) > 0.99 typically required. |

| LLOQ | 1 ng/mL | Signal-to-noise ratio >10; accuracy and precision within ±20%. |

| Within-run & Between-run Accuracy | Within ±15% of nominal value | Evaluated using Quality Control (QC) samples. ±20% accepted at LLOQ. |

| Within-run & Between-run Precision | Relative Standard Deviation (RSD) < 15% | Evaluated using QC samples. <20% accepted at LLOQ. |

| Selectivity | No significant interference | Verified using six different sources of blank plasma. |

| Matrix Effect | Consistent and compensated by IS | Evaluated from six different plasma lots; variability ≤ 15%. |

| Carryover | Not detected | Acceptable if blank after ULOQ is within 20% of LLOQ. |

| Recovery & Stability | Established for sample handling | Bench-top, autosampler, and freeze-thaw stability met acceptance criteria. |

Application in Pharmacokinetic Study

The validated method was successfully applied to investigate the pharmacokinetics and sex differences of URM and UNO in SD rats after intravenous (1 mg/kg) and oral (10 mg/kg) administration [1].

Table 2: Key Pharmacokinetic Parameters of URM and UNO in Rats (Mean ± SD) [1]

| Parameter | Male Rats (URM) | Female Rats (URM) | Male Rats (UNO) | Female Rats (UNO) |

|---|---|---|---|---|

| After IV Administration (1 mg/kg) | ||||

| AUC₀–t (ng/mL*h) | 363 ± 65 | 744 ± 122 | 172 ± 32 | 30.7 ± 7.4 |

| Clearance (L/h/kg) | 2.77 ± 0.50 | 1.35 ± 0.19 | - | - |

| After Oral Administration (10 mg/kg) | ||||

| AUC₀–t (ng/mL*h) | 1,960 ± 208 | 6,073 ± 488 | 1,637 ± 246 | 300 ± 62 |

| Oral Bioavailability (F) | 54.0% | 81.7% | - | - |

The data in Table 2 reveals profound sex-dependent differences:

- Exposure: Female rats showed significantly higher systemic exposure to URM (as indicated by a larger Area Under the Curve, AUC) after both IV and oral administration.

- Clearance: The clearance of URM was significantly faster in male rats, explaining their lower exposure.

- Metabolism: The formation of the N-oxide metabolite (UNO) was substantially greater in male rats, suggesting more extensive metabolism via this pathway.

- Oral Bioavailability: The absolute oral bioavailability of URM was much higher in females (81.7%) than in males (54.0%), which has critical implications for dosing and toxicity risk assessment.

The relationships between these key findings and their implications are synthesized in the following conceptual diagram:

Protocol for Routine Analysis

For laboratories implementing this method, the following protocol is recommended:

- Calibration: A fresh calibration curve (1–2000 ng/mL) should be run with each batch of samples. Acceptance criteria for back-calculated concentrations is typically within ±15% of nominal (±20% at LLOQ) [2].

- Quality Control: Include QC samples at low, medium, and high concentrations in each run to monitor accuracy and precision. The batch is acceptable if at least 67% (e.g., 4 out of 6) of the QCs are within ±15% of their nominal value [2].

- Sample Analysis: Process and analyze unknown samples as described in the sample preparation and instrumental methods above.

- Data Review: Carefully review chromatograms for peak shape, retention time consistency, and the absence of significant interference.

Conclusion

This application note provides a thoroughly validated, sensitive, and fast LC-MS/MS method for the simultaneous quantification of this compound and its N-oxide metabolite in rat plasma. The method is robust and ready for application in toxicokinetic and pharmacokinetic studies. Its successful application has uncovered significant sex differences in the disposition of URM, highlighting the critical importance of considering sex as a biological variable in pharmaceutical and toxicological research.

References

Comprehensive Application Notes and Protocols: Usaramine Pharmacokinetics Study Design

Introduction and Background

Usaramine (URM) is a retronecine-type pyrrolizidine alkaloid (PA) primarily found in Gynura divaricata, a plant traditionally used in Chinese medicine for treating diabetes, hypertension, and hyperlipidemia and approved as a food source in China since 2010 [1]. PAs with 1,2-unsaturated necine bases demonstrate significant hepatotoxicity, pneumotoxicity, and genotoxicity, with the primary acute manifestation being hepatic sinusoidal obstruction syndrome, a potentially fatal form of liver injury [1]. Recent evidence indicates that PA N-oxides, including this compound N-oxide (UNO), exert toxicity through intestinal and hepatic biotransformation to their corresponding parent PAs [1]. Despite the known toxicity of this class of compounds, limited metabolic studies have focused specifically on URM, creating a significant knowledge gap in understanding its pharmacokinetic profile.

The emergence of PA contamination in various food products and herbal medicines underscores the importance of understanding URM pharmacokinetics. Recent monitoring data has revealed that PAs are detectable in 91% of herbal teas analyzed, with an average content of 454 μg/kg, and in 94% of retail honey samples at average concentrations of 26 μg/kg [1]. Furthermore, significant sex-dependent differences in the metabolism and toxicity of related PAs such as riddelliine, senecionine, and clivorine have been reported, suggesting similar variations may exist for URM [1]. These findings highlight the necessity for a robust pharmacokinetic study design to characterize URM and its primary metabolite, UNO, across both sexes to inform risk assessment and regulatory decisions.

Table: Comparison of Selected Pyrrolizidine Alkaloids

| Pyrrolizidine Alkaloid | Plant Source | Primary Toxicities | Sex Differences Reported |

|---|---|---|---|

| This compound | Gynura divaricata | Hepatotoxicity, pneumotoxicity, genotoxicity | Yes (in pharmacokinetics) |

| Senecionine | Senecio species | Hepatotoxicity, sinusoidal obstruction syndrome | Yes |

| Riddelliine | Senecio riddellii | Hepatocarcinogenicity, genotoxicity | Yes |

| Clivorine | Ligularia species | Hepatotoxicity, genotoxicity | Yes |

Experimental Design

In Vivo Study Protocol

A comprehensive in vivo pharmacokinetic study should be conducted in accordance with Good Laboratory Practice (GLP) regulations to ensure data quality and reliability [2]. The experimental design must characterize both single-dose and multiple-dose pharmacokinetics across both intravenous and oral administration routes to fully understand URM absorption, distribution, metabolism, and excretion. The selection of appropriate animal models is critical for generating clinically relevant data, with species chosen based on their relevance to human metabolic pathways and ability to predict human responses [2].

The study should utilize Sprague-Dawley rats as the primary model system, consistent with previous URM research [1]. Animals should be housed under controlled environmental conditions (temperature: 22±2°C, humidity: 50±10%, 12-hour light/dark cycle) with free access to standard laboratory diet and water. All experimental procedures require approval from the Institutional Animal Care and Use Committee (IACUC) prior to initiation to ensure ethical treatment and humane care throughout the study duration [2]. The experimental design should include parallel groups of male and female animals (n=6-8 per group) to enable robust statistical analysis of sex-based differences in pharmacokinetic parameters.

Table: Dosing Regimen and Sample Collection Schedule

| Administration Route | Dose Level | Dosing Volume | Blood Collection Time Points | Number of Animals per Sex |

|---|---|---|---|---|

| Intravenous (bolus) | 1 mg/kg | 2 mL/kg | 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 h | 8 |

| Oral gavage | 10 mg/kg | 5 mL/kg | 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 h | 8 |

| Multiple dose oral (7 days) | 10 mg/kg/day | 5 mL/kg | Pre-dose, 1h post-dose on days 1, 3, 5, 7; full profile on day 7 | 8 |

Sample Collection and Processing

Blood sample collection should be performed via retro-orbital plexus or cannulation at predetermined time points. For each collection point, approximately 0.3 mL of blood should be collected into heparinized microcentrifuge tubes and immediately placed on ice. Plasma must be separated by centrifugation at 4,000 × g for 10 minutes at 4°C within 30 minutes of collection [1]. The resulting plasma samples (approximately 100 μL each) should be transferred to pre-labeled polypropylene tubes and stored at -80°C until analysis to ensure analyte stability throughout the study period. To address potential stability concerns, quality control samples containing known concentrations of URM and UNO should be processed alongside study samples to monitor analyte integrity throughout the storage and analysis period.

Analytical Method

Instrumentation and LC-MS/MS Conditions

A sensitive and specific LC-MS/MS method should be employed for the simultaneous quantification of URM and UNO in rat plasma, following the validated approach described in recent literature [1]. The analysis should be performed using a SCIEX Triple Quad 5500 mass spectrometer equipped with a Turbo V ion source operated in positive electrospray ionization mode. Chromatographic separation should be achieved using a Waters UPLC BEH C18 column (50 × 2.1 mm, 1.7 μm) maintained at 45°C, with a mobile phase flow rate of 0.5 mL/min and a gradient elution program [1].

The mobile phase should consist of (A) 0.1% formic acid with 5 mM ammonium acetate in water and (B) 0.1% formic acid in acetonitrile/methanol (9:1, v/v). The following gradient program should be implemented: 0-0.2 min, 10% B; 0.2-1.0 min, 10% B to 60% B; 1.0-1.1 min, 60% to 95% B; 1.1-1.5 min, maintained at 95% B; 1.5-2.0 min, re-equilibration with initial conditions [1]. The injection volume should be optimized at 1 μL, and the total run time should not exceed 2.5 minutes per sample to facilitate high-throughput analysis of the large sample numbers generated in pharmacokinetic studies.

Mass spectrometric detection should be performed in multiple reaction monitoring (MRM) mode with the following transitions: m/z 352.1→120.0 (collision energy 37 eV) for URM, m/z 368.1→120.0 (collision energy 42 eV) for UNO, and m/z 336.1→120.1 (collision energy 36 eV) for the internal standard (senecionine) [1]. The declustering potential should be set at 150 V for all analytes, with an electrospray voltage of 5,500 V and source temperature of 550°C. These parameters have been demonstrated to provide excellent sensitivity and specificity for URM and UNO detection in complex biological matrices.

Sample Preparation Procedure

A efficient protein precipitation protocol should be implemented for sample clean-up, utilizing 96-well microwell plates to streamline processing of large sample batches. For each sample, a 10-μL aliquot of plasma should be mixed with 10 μL of internal standard working solution (100 ng/mL senecionine in methanol/water, 1:1, v/v) and vortexed for 1 minute [1]. Then, 90 μL of acetonitrile/methanol (1:1, v/v) should be added for protein precipitation, followed by vortex mixing for 5 minutes and centrifugation at 4,000 rpm for 5 minutes. A 40-μL aliquot of the supernatant should be transferred to a 384-well conical-bottom plate for LC-MS/MS analysis [1]. This efficient sample preparation method has been validated to provide consistent recovery while minimizing matrix effects that can compromise analytical accuracy.

Method Validation

The analytical method must be thoroughly validated in accordance with US FDA Guidance for Bioanalytical Method Validation to ensure reliability of the generated data [1]. Validation should include assessments of selectivity, matrix effects, linearity, sensitivity, carryover, accuracy, precision, recovery, and stability. The method should demonstrate linearity over the concentration range of 1-2,000 ng/mL for both URM and UNO, with a lowest limit of quantification (LLOQ) of 1 ng/mL [1]. Selectivity should be evaluated using six different sources of blank plasma to confirm the absence of endogenous interference at the retention times of URM, UNO, and the internal standard.

Accuracy and precision should be assessed using six replicate quality control samples at low, medium, and high concentrations (3, 150, and 1,500 ng/mL), with within-run and between-run accuracy required to be within ±15% of nominal values and precision not exceeding 15% coefficient of variation [1]. Carryover should be evaluated by injecting blank samples immediately after the upper limit of quantification samples, with acceptable carryover defined as peak areas in blanks not exceeding 20% of the LLOQ for analytes and 5% for the internal standard. Stability experiments should cover bench-top, freeze-thaw, and long-term storage conditions to ensure analyte integrity throughout the sample handling and analysis process.

Data Analysis

Pharmacokinetic Analysis

Non-compartmental analysis should be performed using validated software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters for both URM and UNO. The following parameters should be determined for each administration route and each animal: maximum plasma concentration (C~max~), time to reach C~max~ (T~max~), area under the plasma concentration-time curve from zero to last measurable time point (AUC~0-t~) and extrapolated to infinity (AUC~0-∞~), terminal elimination half-life (t~1/2~), apparent clearance (CL/F), and apparent volume of distribution (V~z~/F) [1]. For intravenous administration, absolute clearance (CL) and volume of distribution (V~ss~) should be calculated.

Oral bioavailability (F) should be calculated using the following formula: F (%) = (AUC~po~ × Dose~iv~) / (AUC~iv~ × Dose~po~) × 100, where AUC~po~ and AUC~iv~ represent the area under the curve after oral and intravenous administration, respectively [1]. Previous research has demonstrated significant sex differences in URM bioavailability, with female rats showing substantially higher bioavailability (81.7%) compared to males (54.0%) [1]. The metabolic ratio should be calculated as AUC~UNO~/AUC~URM~ for both routes of administration to quantify the extent of N-oxide formation and potential sex-related differences in this metabolic pathway.

Table: Key Pharmacokinetic Parameters for Data Analysis

| Parameter | Symbol | Units | Description |

|---|---|---|---|

| Maximum plasma concentration | C~max~ | ng/mL | Highest observed concentration |

| Time to maximum concentration | T~max~ | h | Time at which C~max~ occurs |

| Area under the curve | AUC~0-t~, AUC~0-∞~ | ng·h/mL | Total exposure over time |

| Terminal half-life | t~1/2~ | h | Time for concentration to reduce by half |

| Clearance | CL/F | L/h/kg | Volume of plasma cleared per unit time |

| Bioavailability | F | % | Fraction of dose reaching systemic circulation |

| Volume of distribution | V~z~/F | L/kg | Apparent volume in which the drug distributes |

Statistical Analysis

All pharmacokinetic parameters should be expressed as mean ± standard deviation for each experimental group. Statistical comparisons between male and female animals should be performed using appropriate parametric tests (e.g., unpaired t-test for normally distributed data or Mann-Whitney U test for non-normal distributions) with a significance level of p < 0.05. For multiple group comparisons, one-way ANOVA followed by post-hoc tests should be employed. Power analysis should be conducted to ensure sufficient sample size for detecting clinically relevant differences in key parameters such as AUC and C~max~. Statistical analysis should be performed using software such as SPSS or GraphPad Prism, with data visualization including plasma concentration-time curves and comparative bar charts of key parameters across experimental groups.

Experimental Workflow

The following diagram illustrates the comprehensive experimental workflow for the this compound pharmacokinetics study, from animal preparation through data analysis:

Diagram 1: Experimental workflow for this compound pharmacokinetic study showing key stages from animal preparation to data analysis, including method validation components.

Safety Considerations

This compound is a toxic pyrrolizidine alkaloid with demonstrated hepatotoxicity and potential genotoxicity, requiring appropriate safety precautions during handling [1]. Researchers should wear appropriate personal protective equipment including lab coats, gloves, and safety glasses when working with URM and UNO standards and when handling animal tissues and biological samples. All experimental procedures involving animals must be reviewed and approved by the Institutional Animal Care and Use Committee (IACUC) prior to study initiation, following the principles outlined in the Guide for the Care and Use of Laboratory Animals [2]. Special attention should be given to proper disposal of contaminated materials and decontamination of work surfaces to prevent accidental exposure.

Chemical handling procedures should include working in a fume hood when preparing stock solutions and dosing formulations, with particular care taken during weighing of powdered materials to prevent aerosolization. Emergency procedures should be established for potential spill scenarios, including appropriate containment and cleanup protocols. All personnel should receive training on the specific hazards associated with pyrrolizidine alkaloids and the emergency procedures relevant to these compounds before participating in the study.

Conclusion